molecular formula C8H9ClINO B13904636 6-Iodo-2,3-dihydrobenzofuran-3-amine;hydrochloride

6-Iodo-2,3-dihydrobenzofuran-3-amine;hydrochloride

Cat. No.: B13904636
M. Wt: 297.52 g/mol
InChI Key: HFTNBRYEUVVDLZ-UHFFFAOYSA-N
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Description

6-Iodo-2,3-dihydrobenzofuran-3-amine;hydrochloride is a chemical compound with the molecular formula C8H8INO·HCl It is a derivative of benzofuran, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2,3-dihydrobenzofuran-3-amine;hydrochloride typically involves the iodination of a benzofuran derivative followed by amination. The reaction conditions often include the use of iodine and a suitable amine under controlled temperature and pressure conditions. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2,3-dihydrobenzofuran-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen substitution reactions can replace the iodine atom with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone or other halogenating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-Iodo-2,3-dihydrobenzofuran-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Iodo-2,3-dihydrobenzofuran-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-2,3-dihydrobenzofuran-6-amine
  • 6-Fluoro-2,3-dihydrobenzofuran-3-amine
  • 2,3-Dihydrobenzofuran-3-amine

Comparison

Compared to similar compounds, 6-Iodo-2,3-dihydrobenzofuran-3-amine;hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H9ClINO

Molecular Weight

297.52 g/mol

IUPAC Name

6-iodo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C8H8INO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H

InChI Key

HFTNBRYEUVVDLZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)I)N.Cl

Origin of Product

United States

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